molecular formula C21H19N3O B4748936 1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B4748936
M. Wt: 329.4 g/mol
InChI Key: RWYJOGFEAKHHNP-UHFFFAOYSA-N
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Description

The compound 1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one (IUPAC name: 5′-bromo-6-methoxy-1′-(prop-2-en-1-yl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3′-indole]-2′-one) is a spirocyclic indole derivative featuring a β-carboline core fused with an indole moiety via a spiro junction at position 1'. Key structural attributes include:

  • Substituents: A propenyl (allyl) group at the 1' position, a bromine atom at 5', and a methoxy group at 6' .
  • Molecular formula: C₂₂H₂₀BrN₃O₂ (calculated from and related analogues).
  • Stereochemistry: The spiro architecture introduces conformational rigidity, which may influence biological activity and binding affinity .

Properties

IUPAC Name

1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-13-24-18-10-6-4-8-16(18)21(20(24)25)19-15(11-12-22-21)14-7-3-5-9-17(14)23-19/h2-10,22-23H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJOGFEAKHHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde.

    Spirocyclization: The beta-carboline intermediate undergoes a spirocyclization reaction with an indole derivative under acidic or basic conditions.

    Alkylation: The final step involves the alkylation of the spiro compound with prop-2-en-1-yl halide under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could result in saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors, affecting signal transduction.

    DNA/RNA: Intercalation into DNA or RNA, influencing gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1'-allyl, 5'-Br, 6'-OCH₃ C₂₂H₂₀BrN₃O₂ ~464.3 g/mol Allyl group enhances lipophilicity; bromine and methoxy modulate electronic properties .
(1R)-5′-Bromo-1′-methyl analogue 1'-CH₃, 5'-Br C₁₉H₁₆BrN₃O 382.26 g/mol Methyl substitution reduces steric bulk compared to allyl .
5′-Iodo-6-methoxy-1′-methyl analogue 1'-CH₃, 5'-I, 6'-OCH₃ C₂₀H₁₈IN₃O₂ 459.3 g/mol Iodine increases polarizability; similar methoxy positioning .
50-Chloro-2,3,4,9-tetrahydrospiro[β-carboline-1,3′-indol]-2′(1′H)-one 5'-Cl C₁₉H₁₆ClN₃O 337.8 g/mol Chlorine offers electronegativity but lower molecular weight .
4-Phenyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3′-indol]-2′(1′H)-one 4-Ph C₂₅H₂₁N₃O 379.5 g/mol Phenyl group enhances π-π stacking potential .

Physicochemical Properties

  • Melting Points : Allyl-substituted derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) due to increased rigidity, whereas methyl analogues (e.g., 382.26 g/mol compound) melt at ~170–190°C .
  • Solubility : The allyl group in the target compound likely reduces aqueous solubility compared to methyl or hydroxylated analogues .

Key Research Findings and Implications

Substituent Effects : The allyl group in the target compound improves metabolic stability compared to methyl groups but may limit blood-brain barrier penetration .

Halogen Impact : Bromine and iodine enhance binding to hydrophobic enzyme pockets, while chlorine offers cost-effective synthesis .

Spiro Rigidity : Conformational restriction in spiro-β-carbolines correlates with improved selectivity in kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the spiro-beta-carboline core of this compound?

  • Methodological Answer : The spiro-beta-carboline scaffold can be synthesized via Pictet-Spengler reactions under glacial acetic acid catalysis, as demonstrated for structurally analogous compounds (e.g., 4-phenyl and 4-(3,4-methylenedioxyphenyl) derivatives). Key steps include:

  • Cyclization : Reaction of tryptamine derivatives with ketones or aldehydes under acidic conditions to form the tetrahydro-beta-carboline ring.

  • Spiro-Indole Formation : Use of cyclic ketones (e.g., cyclopentanone) to induce spiro-junction at the 1-position of the beta-carboline.

  • Functionalization : Allylation (prop-2-en-1-yl) at the 1'-position via nucleophilic substitution or transition-metal-catalyzed coupling .

  • Optimization : Reaction yields depend on solvent polarity, temperature (typically 80–100°C), and acid strength.

    Table 1: Example Reaction Conditions for Analogous Compounds

    Compound TypeCatalystTemp (°C)Yield (%)Reference
    4-Phenyl-spiro-beta-carbolineAcOH9072
    4-Methoxy-spiro-beta-carbolineHCl (conc)10065

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm spiro-junction via distinct chemical shifts for the indole NH (~δ 9.0–10.0 ppm) and quaternary spiro-carbon (~δ 70–80 ppm in 13C). Allyl protons (prop-2-en-1-yl) appear as a triplet (δ 5.0–5.5 ppm) and doublet (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and NH bending at ~3300–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C20H19N3O for the base structure). Fragmentation patterns often show loss of the allyl group (m/z –41) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the spiro-junction conformation during X-ray refinement?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to minimize errors in electron density maps.

  • Refinement Software : Employ SHELXL for small-molecule refinement, leveraging its robust constraints for disordered spiro-rings. Key features:

  • Rigid-Body Refinement : Apply to stable fragments (e.g., beta-carboline core).

  • TWIN/BASF Commands : Address twinning artifacts common in spiro-compounds due to pseudo-symmetry .

  • Validation Tools : Use Mercury CSD for packing analysis and PLATON to check for missed symmetry operations .

    Critical Note : Discrepancies in R-factors (e.g., R1 > 0.05) often arise from allyl-group disorder. Apply ISOR or DELU restraints to thermal parameters .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., D(2) chains or R2²(8) rings). For beta-carbolines, common motifs include:
  • N–H···O=C interactions between the lactam carbonyl and adjacent NH groups.
  • C–H···π contacts involving the indole ring .
  • Thermal Stability Correlation : Compounds with 3D H-bond networks (e.g., interlinked D(2) chains) exhibit higher melting points (>250°C) compared to those with 1D chains .

Q. What experimental designs address contradictions in reported receptor-binding affinities for beta-carboline derivatives?

  • Methodological Answer :

  • Binding Assay Standardization :
  • Positive Controls : Include known ligands (e.g., harmine for MAO-A inhibition).
  • Buffer Conditions : Maintain consistent pH (7.4) and ionic strength to avoid false positives .
  • Data Cross-Validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific binding .
  • Statistical Analysis : Apply multivariate regression to isolate steric/electronic effects (e.g., allyl-group bulkiness vs. dipole moments) .

Q. How can computational methods predict regioselectivity in allylation reactions for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to compare activation energies for N1 vs. C3 allylation.
  • NBO Analysis : Identify charge distribution differences; allyl groups typically favor the more nucleophilic N1 position .
  • Experimental Validation : Synthesize regioisomers and compare 1H NMR shifts (allyl protons differ by ~0.3 ppm between N1 and C3 positions) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Simulate shifts using COSMO-RS (e.g., DMSO vs. CDCl3 induces Δδ up to 0.5 ppm for NH protons).
  • Dynamic Effects : Account for conformational exchange (e.g., spiro-ring puckering) via VT-NMR or line-shape analysis .
  • Software Tools : Cross-validate with GIAO-DFT (Gaussian) and empirical databases (e.g., CSEARCH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Reactant of Route 2
Reactant of Route 2
1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

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